molecular formula C11H19ClN4O B1501029 1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride CAS No. 1185319-56-5

1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Cat. No. B1501029
M. Wt: 258.75 g/mol
InChI Key: HLGNQSWQVFWIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride” is a chemical compound with a molecular formula of C12H21ClN4O . It is also known by other synonyms such as “1-(6-Ethoxypyrimidin-4-yl)piperidin-4-amine hydrochloride” and "SBB075864" .


Molecular Structure Analysis

The molecular structure of this compound comprises a pyrimidine ring substituted with an ethoxy group at the 6th position and a piperidine ring substituted with an amine group at the 3rd position . The hydrochloride indicates the presence of a chloride ion, which is likely associated with the amine group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.77434 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors of this compound . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-(6-ethoxypyrimidin-4-yl)piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-16-11-6-10(13-8-14-11)15-5-3-4-9(12)7-15;/h6,8-9H,2-5,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNQSWQVFWIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671589
Record name 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

CAS RN

1185319-56-5
Record name 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Reactant of Route 6
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.